

Molecular formula and CAS number for Calcium 2-ketogluconate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Calcium 2-ketogluconate**

Cat. No.: **B1593419**

[Get Quote](#)

An In-Depth Technical Guide to **Calcium 2-Ketogluconate** for Researchers and Drug Development Professionals

Abstract

Calcium 2-ketogluconate is a specialized organic calcium salt gaining significant traction in the fields of biotechnology, cosmetics, and scientific research. Unlike the more common supplement Calcium Gluconate, the biological activity of **Calcium 2-ketogluconate** is largely attributed to its anionic component, 2-keto-D-gluconic acid (2KGA), a key bacterial metabolite. [1] This guide provides a comprehensive technical overview of its chemical identity, biotechnological production, mechanisms of action, and critical analytical methodologies for its quantification and quality control. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights and authoritative data to support advanced applications of this versatile compound.

Core Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is the bedrock of reproducible research and development. This section details the essential identifiers for **Calcium 2-ketogluconate**.

Nomenclature and Chemical Formula

The compound is most commonly referred to as **Calcium 2-ketogluconate** or Calcium 2-keto-D-gluconate.^[2] Chemically, it is the calcium salt of 2-keto-D-gluconic acid.

There are two molecular formulas commonly encountered, which represent the same molecule in different ways:

- Hemicalcium Salt: $C_6H_9O_7 \cdot \frac{1}{2}Ca$.^[1] This notation correctly indicates that two singly charged 2-ketogluconate anions are required to balance the charge of one doubly charged calcium cation (Ca^{2+}).
- Full Salt: $C_{12}H_{18}CaO_{14}$.^{[3][4]} This formula represents the complete, neutral salt complex, consisting of two 2-ketogluconate molecules and one calcium atom.

The IUPAC name, calcium bis((3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate), confirms the 2:1 stoichiometry of the anion to the cation.^[3]

Key Identifiers and Physicochemical Properties

Accurate identification and handling require knowledge of the compound's specific registry numbers and physical characteristics. This data is summarized in the table below.

Identifier / Property	Value	Source(s)
CAS Registry Number	3470-37-9	[1] [2] [3]
Molecular Weight	426.34 g/mol	[3] [4]
Synonyms	2-keto D-Gluconate, 2-KGA, Calcium ketogluconate	[1] [2] [3]
Appearance	White solid or powder	[1]
Solubility	Soluble in water (approx. 49- 51 mg/mL)	
Purity (Typical)	≥95% - ≥99%	[1]
Storage Temperature	-20°C or 2-8°C for long-term stability	[1]

Biotechnological Production via Microbial Fermentation


The industrial production of **Calcium 2-ketogluconate** is a prime example of white biotechnology, leveraging microbial metabolism for efficient and specific chemical synthesis.^[5] Chemical methods are often hampered by low yields and the high cost of catalysts, making fermentation the preferred industrial route.^[5]

Causality of Method Choice: Why Fermentation?

Microbial fermentation is chosen for its high specificity and efficiency. Strains of bacteria, particularly from the *Gluconobacter* and *Pseudomonas* genera, possess membrane-bound dehydrogenases that can directly oxidize D-glucose to 2-keto-D-gluconic acid with remarkable performance and high substrate tolerance.^{[1][5][6]} This biological pathway avoids the need for harsh chemical oxidants and complex purification steps associated with traditional organic synthesis.

Production Workflow

The conversion of a simple sugar like glucose into a high-value specialty chemical follows a well-defined bioprocessing workflow. The diagram below illustrates the key stages, from substrate preparation to final product isolation.

[Click to download full resolution via product page](#)

Caption: Biotechnological production workflow for **Calcium 2-ketogluconate**.

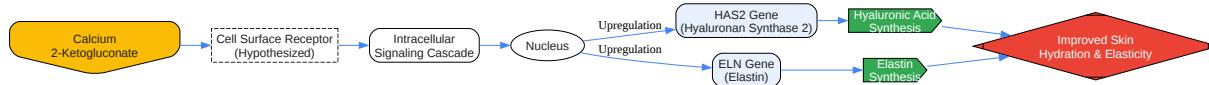
Experimental Protocol: Fed-Batch Fermentation

This protocol is based on established methods for high-yield production of 2-keto-D-gluconic acid (2KGA).[\[5\]](#)

- **Immobilization of Cells (Self-Validating Step):**
 - Rationale: Immobilizing resting cells (e.g., *Pseudomonas plecoglossicida*) in a carrier like calcium alginate enhances cell reusability and productivity, creating a more robust and cost-effective system.[\[5\]](#)
 - Procedure: Mix a dense culture of resting cells with a sterile sodium alginate solution. Extrude the mixture dropwise into a calcium chloride solution to form beads. Wash the beads with sterile saline.
- **Bioreactor Setup:**
 - Prepare the fermentation medium containing a starting concentration of D-glucose and necessary nutrients.
 - Add the immobilized cell beads to the bioreactor.
 - Maintain critical parameters: pH (e.g., 5.0-6.0), temperature (e.g., 30°C), and a high aeration rate (e.g., 2.8-3.5 L/min), as the conversion is an oxidative process.[\[5\]](#)
- **Fed-Batch Operation:**
 - Rationale: A fed-batch strategy, where a concentrated glucose solution is continuously or sequentially added, prevents substrate inhibition and maintains high cell activity, leading to higher final product concentrations.
 - Monitor the glucose concentration using HPLC or a biosensor. As glucose is consumed, feed a concentrated solution to maintain the optimal level.
- **Product Recovery:**
 - After fermentation (typically 48-52 hours), separate the immobilized beads from the broth.[\[5\]](#)

- To the cell-free supernatant containing 2KGA, slowly add calcium carbonate (CaCO_3) or calcium hydroxide (Ca(OH)_2) to neutralize the acid and precipitate **Calcium 2-ketogluconate**, which has lower solubility.
- Collect the precipitate by filtration, wash with cold ethanol to remove impurities, and dry under vacuum.

Mechanism of Action and Biological Significance


While any soluble calcium salt can increase extracellular calcium levels, the unique bioactivity of **Calcium 2-ketogluconate** lies in the anion's ability to modulate specific cellular processes, particularly in dermal fibroblasts.

Primary Application: Dermal Health and Anti-Aging

In cosmetic and dermatological applications, **Calcium 2-ketogluconate** is marketed as a skin elasticity enhancer.^[7] Its mechanism is centered on the stimulation of two critical components of the skin's extracellular matrix (ECM):

- Hyaluronic Acid (HA) Synthesis: HA is a glycosaminoglycan crucial for skin hydration and volume. **Calcium 2-ketogluconate** has been shown to stimulate its production.
- Elastin Synthesis: Elastin is a protein that provides skin with its elasticity and ability to recoil. The compound promotes the synthesis of elastin, helping to combat the loss of firmness associated with aging.^[7]

This dual-action results in a measurable improvement in skin elasticity and a reduction in signs of cutaneous fatigue.^[7]

[Click to download full resolution via product page](#)

Caption: Hypothesized mechanism for stimulating ECM components in dermal fibroblasts.

Role as a Biochemical Intermediate

Calcium 2-ketogluconate serves as a direct precursor in the biotechnological synthesis of D-erythorbic acid (isoascorbic acid), an important antioxidant and food preservative.[1][5] This application leverages the compound as a stable, easily produced intermediate.

Quality Control and Analytical Methodologies

For any application, particularly in drug development and cosmetics, rigorous quality control is non-negotiable. The identity, purity, and concentration of **Calcium 2-ketogluconate** must be verified using validated analytical methods.

Protocol: Purity and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying 2KGA and related impurities.[5]

- System & Reagents:
 - Chromatograph: An HPLC system equipped with a suitable detector (e.g., Refractive Index or UV detector).
 - Column: A specialty column such as a Hypersil SAX (Strong Anion Exchange) or a column for organic acids is often used.[5]
 - Mobile Phase: An aqueous buffer, such as a potassium phosphate (KH_2PO_4) solution adjusted to an acidic pH (e.g., pH 3.0).[5]
 - Standard: A certified reference standard of **Calcium 2-ketogluconate**.
- Sample Preparation:
 - Accurately weigh a sample of the material.
 - Dissolve and dilute it to a known concentration (e.g., 1-5 mg/mL) in deionized water.
 - Filter the solution through a 0.22 μm syringe filter to remove particulates before injection.

- Chromatographic Run & Analysis:
 - Inject the standard and sample solutions into the chromatograph.
 - Record the chromatograms. The product is identified by comparing the retention time of the major peak in the sample to that of the standard.[5]
 - Calculate the purity and concentration by comparing the peak area of the sample to the peak area of the standard (external standard method).

Protocol: Calcium Content by Complexometric Titration

This method validates the inorganic component of the salt, ensuring the correct stoichiometry.

[8]

- Principle of Causality: This is a classic, robust method for quantifying metal ions. Calcium ions (Ca^{2+}) form a stable, colored complex with a specific indicator at an alkaline pH. Ethylenediaminetetraacetic acid (EDTA), a strong chelating agent, is used as the titrant. EDTA will preferentially bind to the Ca^{2+} ions, displacing the indicator. The endpoint is a sharp color change, signifying that all Ca^{2+} has been chelated by the EDTA.[8]
- Procedure:
 - Accurately weigh a sample of **Calcium 2-ketogluconate** and dissolve it in deionized water.
 - Add a small amount of dilute HCl to ensure complete dissolution.[8]
 - Raise the pH of the solution to alkaline ($\text{pH} > 12$) by adding a strong base like NaOH.
 - Add a specific calcium indicator, such as hydroxy naphthol blue.[8] The solution will turn a specific color (e.g., reddish-pink).
 - Titrate the solution with a standardized 0.05 M EDTA solution.
 - The endpoint is reached when the solution turns a distinct, permanent blue color.[8]
 - Calculate the calcium content based on the volume of EDTA titrant used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. CALCIUM 2-KETOGLUCONATE [drugfuture.com]
- 3. Calcium 2-ketogluconate | C12H18CaO14 | CID 25113464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-KETOGLUCONIC ACID CALCIUM SALT | 28098-92-2 [amp.chemicalbook.com]
- 5. Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. deverauxspecialties.com [deverauxspecialties.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Molecular formula and CAS number for Calcium 2-ketogluconate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593419#molecular-formula-and-cas-number-for-calcium-2-ketogluconate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com